molecular formula C19H25NO2 B4044323 4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine

Cat. No.: B4044323
M. Wt: 299.4 g/mol
InChI Key: SBDDKNUQHZXLFC-UHFFFAOYSA-N
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Description

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine is a synthetic organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a methoxyphenoxy group attached to a butan-1-amine backbone, with an additional phenylethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate 3-methoxyphenol, which is then reacted with 1-bromo-4-chlorobutane to form 4-(3-methoxyphenoxy)butane. This intermediate is subsequently subjected to a nucleophilic substitution reaction with N-(1-phenylethyl)amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of phenoxyamines with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenoxy)butan-1-amine: Lacks the phenylethyl substituent, which may affect its biological activity.

    N-(1-phenylethyl)butan-1-amine: Lacks the methoxyphenoxy group, resulting in different chemical and biological properties.

Uniqueness

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine is unique due to the presence of both the methoxyphenoxy and phenylethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-16(17-9-4-3-5-10-17)20-13-6-7-14-22-19-12-8-11-18(15-19)21-2/h3-5,8-12,15-16,20H,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDDKNUQHZXLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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